Bisphenol A bis(2-hydroxyethyl)ether

Catalog No.
S587133
CAS No.
901-44-0
M.F
C19H24O4
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A bis(2-hydroxyethyl)ether

CAS Number

901-44-0

Product Name

Bisphenol A bis(2-hydroxyethyl)ether

IUPAC Name

2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3

InChI Key

UUAGPGQUHZVJBQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO

Synonyms

2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-ethano;2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-Ethanol;2,2’-[Isopropylidenebis(p-phenyleneoxy)]diethanol;Ethanol,2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-;4,4'-ISOPROPYLIDENE

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO

The exact mass of the compound Bisphenol A bis(2-hydroxyethyl)ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60933. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bisphenol A bis(2-hydroxyethyl)ether (CAS 901-44-0), commonly known as BHEB or BPA-2EO, is a premium diol monomer utilized primarily in the synthesis of advanced polyurethanes, polyesters, and epoxy resins. Structurally, it features a rigid bisphenol A core flanked by two flexible hydroxyethyl ether groups. This specific architecture bridges the gap between high-performance aromatic monomers and highly processable aliphatic diols. In industrial procurement, BHEB is highly valued for its ability to impart exceptional thermal stability and chemical resistance to polymer networks while maintaining favorable melt-processability and rapid reaction kinetics. It serves as a critical building block for high-end powder coatings, structural adhesives, and specialized elastomers where standard aliphatic diols fail to meet thermal or mechanical benchmarks [1].

Substituting BHEB with its parent compound, Bisphenol A (BPA), or with generic aliphatic diols (such as ethylene glycol or 1,4-butanediol) fundamentally compromises both processability and final material performance. BPA possesses phenolic hydroxyl groups, which exhibit poor nucleophilicity and sluggish reactivity toward isocyanates and carboxylic acids, often requiring harsh, non-standard conditions for polymerization. Conversely, while aliphatic diols offer excellent reactivity and flexibility, they lack the rigid aromatic core necessary to sustain high glass transition temperatures (Tg) and mechanical rigidity. BHEB provides the high reactivity of primary aliphatic hydroxyls combined with the structural rigidity of a bisphenol core, making it an irreplaceable monomer for formulations requiring both standard processing kinetics and high-temperature structural integrity [1].

Reaction Kinetics: Primary Aliphatic vs. Phenolic Hydroxyl Reactivity

BHEB features terminal primary aliphatic hydroxyl groups, which are inherently more nucleophilic than the sterically hindered phenolic hydroxyls of unmodified Bisphenol A (BPA). In polyurethane and polyester synthesis, this structural difference translates to significantly faster reaction kinetics. BHEB readily reacts with isocyanates at standard temperatures (60–90 °C) using conventional catalysts, whereas BPA requires specialized, high-energy pathways or highly reactive intermediates to achieve similar conversions [1].

Evidence DimensionHydroxyl reactivity in urethane/ester formation
Target Compound DataFast kinetics via primary aliphatic hydroxyls (standard 60-90 °C processing)
Comparator Or BaselineBisphenol A (BPA) (sluggish kinetics via phenolic hydroxyls)
Quantified DifferenceEnables direct polymerization under standard catalytic conditions without harsh reagents.
ConditionsPolyurethane prepolymer synthesis with standard isocyanates.

Allows manufacturers to incorporate rigid bisphenol cores into polymers using standard, cost-effective processing equipment and benign reaction conditions.

Thermal Processing Profile: Melting Point Reduction for Melt-Blending

The ethoxylation of the bisphenol core in BHEB disrupts the highly crystalline hydrogen-bonding network typical of unmodified BPA. As a result, BHEB exhibits a melting point of approximately 112 °C, which is significantly lower than the 158 °C melting point of BPA. This ~46 °C reduction in melting temperature vastly improves its solubility in organic solvents and its processability in melt-blended formulations, such as powder coatings and hot-melt adhesives, reducing the thermal load required during the compounding phase [1].

Evidence DimensionMelting point / Thermal processing threshold
Target Compound Data112 °C
Comparator Or BaselineBisphenol A (158 °C)
Quantified Difference46 °C reduction in melting point.
ConditionsStandard atmospheric pressure thermal analysis.

Lowers energy consumption during resin synthesis and minimizes the risk of thermal degradation for sensitive co-monomers in the formulation.

Thermomechanical Balance: Tg Enhancement vs. Aliphatic Diols

When formulated into polyesters or polyurethanes, BHEB acts as a rigidifying diol. Compared to standard aliphatic chain extenders like 1,4-butanediol or ethylene glycol, the incorporation of BHEB's isopropylidene-diphenyl core significantly elevates the glass transition temperature (Tg) of the resulting polymer. While pure aliphatic networks may yield low-Tg, flexible materials, substituting them with BHEB allows formulators to push the Tg higher, improving the storage stability of powder coatings and the heat-deflection temperature of structural adhesives without sacrificing the crosslinking density provided by the diol [1].

Evidence DimensionGlass transition temperature (Tg) contribution
Target Compound DataHigh Tg retention due to rigid aromatic core
Comparator Or BaselineAliphatic diols (e.g., ethylene glycol) (Low Tg, flexible domains)
Quantified DifferenceSubstantial increase in polymer Tg and thermal stability.
ConditionsCured polyester and polyurethane networks.

Essential for formulating high-performance coatings and adhesives that must maintain structural integrity and resist softening at elevated temperatures.

Network Toughness: Ether Linkages for Impact Resistance

In highly crosslinked networks, such as epoxy resins and advanced composites, unmodified BPA derivatives often yield brittle materials prone to micro-cracking. BHEB introduces flexible hydroxyethyl ether linkages (-O-CH2-CH2-OH) between the rigid aromatic core and the polymer backbone. This added rotational freedom acts as an internal flexibilizer, improving the impact resistance, peel adhesion strength, and overall toughness of the cured material compared to rigid, unmodified BPA-based networks, balancing hardness with necessary flexibility [1].

Evidence DimensionNetwork flexibility and impact resistance
Target Compound DataEnhanced toughness via ether linkage rotational freedom
Comparator Or BaselineUnmodified BPA networks (highly rigid and brittle)
Quantified DifferenceImproved peel adhesion and impact strength without severe loss of thermal stability.
ConditionsCured structural adhesives and coatings.

Prevents catastrophic brittle failure in structural adhesives and coatings subjected to mechanical stress or thermal cycling.

High-Performance Polyurethane Elastomers and Adhesives

Directly leveraging its primary hydroxyl reactivity and its ability to balance Tg with flexibility, BHEB is a highly effective chain extender for polyurethanes requiring high thermal stability and peel strength, such as automotive structural adhesives [1].

Advanced Powder Coatings

Utilizing its lower melting point for easier melt-extrusion and its rigid core for high Tg retention, BHEB is highly suited for synthesizing polyester resins for powder coatings that require excellent storage stability and heat resistance [1].

Toughened Epoxy Resin Formulations

Capitalizing on the internal flexibilization provided by its ether linkages, BHEB serves as a critical reactive modifier in epoxy formulations to improve impact resistance and prevent brittle failure in aerospace or industrial composites [2].

Physical Description

DryPowde

XLogP3

3.3

UNII

89PE7BP9ZZ

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 1 notifications to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

901-44-0
29086-67-7
32492-61-8

Wikipedia

Bisphenol a bis(2-hydroxyethyl) ether

General Manufacturing Information

Plastic material and resin manufacturing
Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-: ACTIVE

Dates

Last modified: 08-15-2023

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